7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalene-1,3-diol 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalene-1,3-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16775633
InChI: InChI=1S/C21H27FO2Si/c1-13(2)25(14(3)4,15(5)6)10-9-18-19(22)8-7-16-11-17(23)12-20(24)21(16)18/h7-8,11-15,23-24H,1-6H3
SMILES:
Molecular Formula: C21H27FO2Si
Molecular Weight: 358.5 g/mol

7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalene-1,3-diol

CAS No.:

Cat. No.: VC16775633

Molecular Formula: C21H27FO2Si

Molecular Weight: 358.5 g/mol

* For research use only. Not for human or veterinary use.

7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalene-1,3-diol -

Specification

Molecular Formula C21H27FO2Si
Molecular Weight 358.5 g/mol
IUPAC Name 7-fluoro-8-[2-tri(propan-2-yl)silylethynyl]naphthalene-1,3-diol
Standard InChI InChI=1S/C21H27FO2Si/c1-13(2)25(14(3)4,15(5)6)10-9-18-19(22)8-7-16-11-17(23)12-20(24)21(16)18/h7-8,11-15,23-24H,1-6H3
Standard InChI Key DETCTLSFNWSZRH-UHFFFAOYSA-N
Canonical SMILES CC(C)[Si](C#CC1=C(C=CC2=CC(=CC(=C21)O)O)F)(C(C)C)C(C)C

Introduction

Molecular Structure and Physicochemical Properties

The compound’s IUPAC name, 7-fluoro-8-[2-tri(propan-2-yl)silylethynyl]naphthalene-1,3-diol, reflects its intricate architecture. Key structural components include:

  • A naphthalene core substituted with fluorine at the 7-position.

  • A triisopropylsilyl (TIPS)-protected ethynyl group at the 8-position.

  • Hydroxyl groups at the 1- and 3-positions.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC21H27FO2Si\text{C}_{21}\text{H}_{27}\text{FO}_{2}\text{Si}
Molecular Weight358.5 g/mol
IUPAC Name7-fluoro-8-[2-tri(propan-2-yl)silylethynyl]naphthalene-1,3-diol
Canonical SMILESCC(C)Si(C(C)C)C(C)C
PubChem CID156645576

The fluorine atom enhances electrophilic reactivity, while the TIPS group provides steric bulk, stabilizing the ethynyl moiety against undesired side reactions. The hydroxyl groups enable hydrogen bonding, influencing solubility and interactions with polar substrates.

StepReagents/ConditionsPurpose
FluorinationSelectfluor®, anhydrous DMF, 60°CIntroduce fluorine at C7
Sonogashira CouplingPd(PPh₃)₄, CuI, TIPS-acetylene, THFAttach TIPS-ethynyl at C8
DeprotectionTBAF in THF, 0°CRemove silyl protecting groups

Industrial-scale production would optimize these steps for yield and cost-efficiency, potentially employing continuous-flow reactors to enhance reaction control .

Chemical Reactivity and Applications

Reactivity Profile

The compound participates in diverse reactions:

  • Cross-Coupling Reactions: The ethynyl group engages in Sonogashira, Heck, and Suzuki-Miyaura couplings to construct conjugated systems. For example, coupling with aryl halides yields extended π-systems for optoelectronic materials.

  • Hydroxyl Group Modifications: The diol can be oxidized to quinones or esterified to improve lipophilicity.

  • Fluorine Substitution: The C7 fluorine may undergo nucleophilic aromatic substitution with amines or thiols under basic conditions.

Table 3: Key Reactions and Products

Reaction TypeReagents/ConditionsProduct
Sonogashira CouplingPd catalyst, aryl iodideBiarylacetylene derivatives
OxidationKMnO4\text{KMnO}_4, acidic conditions1,3-Naphthoquinone
EsterificationAcetic anhydride, pyridineDiacetylated derivative

Applications

  • Organic Electronics: As a building block for organic semiconductors, its rigid naphthalene core and ethynyl linker facilitate charge transport.

  • Pharmaceutical Intermediates: Fluorine and hydroxyl groups are pharmacophores in drug design, suggesting utility in antiviral or anticancer agent synthesis.

  • Coordination Chemistry: The hydroxyl and ethynyl groups may chelate metals, forming complexes for catalytic applications .

Comparison with Structural Analogs

Table 4: Analog Comparison

CompoundKey DifferencesApplications
7-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-yl triflateTriflate leaving group enhances reactivitySuzuki cross-coupling
8-((Triisopropylsilyl)ethynyl)naphthalene-1,3-diolLack of fluorine reduces electronegativityPolymer additives

The triflate derivative’s superior leaving group ability makes it preferable for palladium-catalyzed reactions, whereas the diol’s polarity suits aqueous-phase applications .

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